ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is an organic compound characterized by its unique structure, which includes a cyclopropyl ring and a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate typically begins with ethyl acetoacetate and 1-methylcyclopropyl ketone.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism by which ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate exerts its effects depends on the specific chemical reactions it undergoes. For instance, in enzymatic reactions, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. In oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that further react to yield the final products.
Comparison with Similar Compounds
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the cyclopropyl ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(cyclopropyl)-2,4-dioxobutanoate: Lacks the methyl group on the cyclopropyl ring, which may affect its reactivity and steric properties.
Properties
CAS No. |
1512297-76-5 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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